molecular formula C3H5BrN4 B2683338 5-(2-bromoethyl)-2H-tetrazole CAS No. 82049-79-4

5-(2-bromoethyl)-2H-tetrazole

Cat. No. B2683338
CAS RN: 82049-79-4
M. Wt: 177.005
InChI Key: IUORGRIVAYGYGM-UHFFFAOYSA-N
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Description

5-(2-bromoethyl)-2H-tetrazole is a tetrazole derivative with bromoethyl and phenyl substituents. It is a pharmaceutically significant molecule and has found extensive usage in scientific experiments.

Synthesis Analysis

The synthesis of 5-(2-bromoethyl)-2H-tetrazole involves several steps. One approach is via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines. Bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives. These esters are then hydrolyzed to form 5-(2-bromoethyl)-2H-tetrazole .

Scientific Research Applications

Synthetic Utility and Functionalization

5-Substituted tetrazoles, including compounds like 5-(2-bromoethyl)-2H-tetrazole, serve as crucial intermediates in organic chemistry for the synthesis of other heterocycles. These compounds are recognized for their roles in drug design as non-classical bioisosteres of carboxylic acids, offering similar acidities but enhanced lipophilicities and metabolic resistance. This attribute is particularly valued in medicinal chemistry for its impact on pharmacokinetics, pharmacodynamics, and drug metabolism. Synthetic methods for these tetrazoles range from acid/proton catalysis to more advanced approaches involving Lewis acids and organometallic or organosilicon azides. Functionalization of these tetrazoles is often explored for its regioselectivity, leading to various isomers with potential utility in further chemical synthesis and applications in coordination chemistry and materials science (Roh, Vávrová, & Hrabálek, 2012).

Medicinal Chemistry and Drug Design

The role of 5-substituted 1H-tetrazoles, analogous to 5-(2-bromoethyl)-2H-tetrazole, in medicinal chemistry cannot be overstated. These compounds are frequently used as bioisosteric replacements for carboxylic acids, with applications that span across various clinical drugs including losartan, cefazolin, and alfentanil. The continuous pursuit of efficient and eco-friendly synthesis methods for these compounds underscores their importance in the development of new pharmaceuticals. This review encompasses advancements in the synthesis of 5-substituted 1H-tetrazoles, highlighting the exploration of microwave-assisted synthesis, the use of heterogeneous catalysts, and the significance of nanoparticles in these processes (Mittal & Awasthi, 2019).

Materials Science and Coordination Chemistry

Tetrazole compounds have found applications beyond organic synthesis and drug design, extending into the realms of materials science and coordination chemistry. The in situ hydrothermal synthesis of tetrazole coordination polymers has revealed a class of complexes with intriguing chemical and physical properties. These properties include second harmonic generation (SHG), fluorescence, ferroelectric, and dielectric behaviors, opening new avenues for the application of tetrazole-based compounds in various technological and scientific domains (Zhao, Qu, Ye, & Xiong, 2008).

properties

IUPAC Name

5-(2-bromoethyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUORGRIVAYGYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-bromoethyl)-2H-tetrazole

CAS RN

82049-79-4
Record name 5-(2-bromoethyl)-1H-tetrazole
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